molecular formula C14H9ClN2O2 B6376982 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% CAS No. 1261952-98-0

4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%

Cat. No. B6376982
CAS RN: 1261952-98-0
M. Wt: 272.68 g/mol
InChI Key: LDOPUPJEEOSGPP-UHFFFAOYSA-N
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Description

4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% (4-CCP-2-CN) is a compound found in a variety of sources, including certain plants, fungi, and bacteria. It is a derivative of phenol and is used in a wide range of scientific research applications, including drug development, biochemistry, and physiology.

Scientific Research Applications

4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a wide range of scientific research applications. It is used in drug development, as it is a precursor to a variety of drugs, such as anticonvulsants and antipsychotics. It is also used in biochemistry, as it is a substrate for a variety of enzymes, such as cytochrome P450s and cytochrome b5. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is used in physiological studies, as it has been shown to have a variety of effects on the body, including anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% is not completely understood. However, it is believed to act as an inhibitor of cytochrome P450s, which are enzymes involved in the metabolism of drugs and other compounds. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been shown to interact with a variety of other enzymes, including cytochrome b5 and NADPH-cytochrome P450 reductase.
Biochemical and Physiological Effects
4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as to reduce the production of pro-inflammatory cytokines. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% has been shown to have an inhibitory effect on the enzymes cytochrome P450s, cytochrome b5, and NADPH-cytochrome P450 reductase.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is widely available. In addition, it is relatively inexpensive and is not toxic. However, there are some limitations to the use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in laboratory experiments, including the fact that it is not very stable and can degrade over time. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The use of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% in scientific research is still in its early stages, and there are a number of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%, as well as its potential therapeutic applications. In addition, further research could be done to explore the potential interactions between 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% and other compounds, as well as to develop more efficient methods for synthesizing 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. Finally, further research could be done to investigate the potential toxicity of 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%, as well as its potential environmental impact.

Synthesis Methods

4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95% can be synthesized from 4-chlorophenol and cyanide by a condensation reaction. This reaction involves the addition of cyanide to the 4-chlorophenol, followed by a dehydration reaction to form the 4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, 95%. This reaction is usually carried out in an aqueous solution, and requires the use of a catalyst, such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

2-chloro-5-(3-cyano-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-12-3-1-9(6-11(12)14(17)19)8-2-4-13(18)10(5-8)7-16/h1-6,18H,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOPUPJEEOSGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684940
Record name 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol

CAS RN

1261952-98-0
Record name 4-Chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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